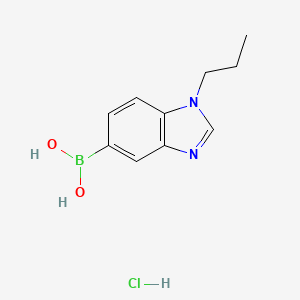
(1-Butyl-1,3-benzodiazol-5-yl)boronic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Butyl-1,3-benzodiazol-5-yl)boronic acid hydrochloride is a boronic acid derivative that has gained attention in the field of organic chemistry. This compound is known for its utility in various chemical reactions, particularly in the Suzuki–Miyaura coupling, which is a widely used method for forming carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Butyl-1,3-benzodiazol-5-yl)boronic acid hydrochloride typically involves the reaction of 1-butyl-1,3-benzodiazole with a boronic acid derivative under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like toluene or ethanol. The reaction mixture is heated to facilitate the formation of the boronic acid compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in its hydrochloride form .
Análisis De Reacciones Químicas
Types of Reactions
(1-Butyl-1,3-benzodiazol-5-yl)boronic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The boronic acid group can be substituted with other groups through reactions like the Suzuki–Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various boronic esters, acids, and substituted benzodiazole derivatives. These products are valuable intermediates in the synthesis of more complex organic molecules .
Aplicaciones Científicas De Investigación
(1-Butyl-1,3-benzodiazol-5-yl)boronic acid hydrochloride has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of (1-Butyl-1,3-benzodiazol-5-yl)boronic acid hydrochloride involves its ability to form stable complexes with various metal catalysts, particularly palladium. This interaction facilitates the transfer of organic groups in reactions like the Suzuki–Miyaura coupling. The boronic acid group acts as a nucleophile, transferring its organic group to the palladium catalyst, which then forms a new carbon-carbon bond with an electrophilic partner .
Comparación Con Compuestos Similares
Similar Compounds
- Phenylboronic acid
- Methylboronic acid
- Vinylboronic acid
Uniqueness
(1-Butyl-1,3-benzodiazol-5-yl)boronic acid hydrochloride is unique due to its benzodiazole moiety, which imparts specific electronic and steric properties that enhance its reactivity in certain chemical reactions. This makes it particularly useful in the synthesis of complex organic molecules where other boronic acids might not be as effective .
Propiedades
IUPAC Name |
(1-butylbenzimidazol-5-yl)boronic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BN2O2.ClH/c1-2-3-6-14-8-13-10-7-9(12(15)16)4-5-11(10)14;/h4-5,7-8,15-16H,2-3,6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWUXCFVRZRHZHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)N(C=N2)CCCC)(O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-Methyl-5-(piperidin-1-yl)phenyl]boronic acid](/img/structure/B7955989.png)
![[5-Chloro-2-(pyrrolidin-1-yl)phenyl]boronic acid](/img/structure/B7955991.png)

![[2-(Cyclohexylsulfanyl)pyrimidin-5-yl]boronic acid](/img/structure/B7956003.png)
![{5-[(Dimethylcarbamothioyl)oxy]pyridin-3-yl}boronic acid](/img/structure/B7956009.png)


![{3-[(Diethylamino)methyl]-2-fluorophenyl}boronic acid](/img/structure/B7956031.png)

![[2-Cyano-3-(pyrrolidin-1-yl)phenyl]boronic acid](/img/structure/B7956041.png)
![[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]boronic acid](/img/structure/B7956043.png)


